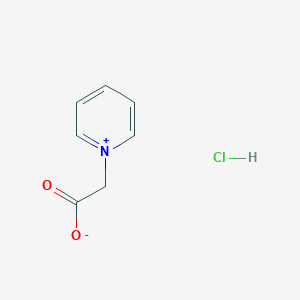
4-Chlor-N-methylanilin
Übersicht
Beschreibung
4-Chloro-N-methylaniline, also known as 4-chloro-N-methylbenzenamine, is an organic compound with the molecular formula C7H8ClN. It is a colorless liquid that is insoluble in water, but soluble in alcohols, ethers, and other organic solvents. 4-Chloro-N-methylaniline is used in the synthesis of various organic compounds and as a reagent in organic chemistry. It has also been used in the synthesis of pharmaceuticals and dyes, as well as in the synthesis of other compounds used in biochemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
4-Chlor-N-methylanilin: wird als Reagenz oder Baustein bei der Synthese verschiedener Verbindungen verwendet, darunter neuartige, potente Agonisten des humanen TGR5-G-Protein-gekoppelten Rezeptors . Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, wodurch diese Verbindung in der Medikamentenentwicklung wertvoll ist.
Analytische Chemie
Diese Verbindung wird unter Verwendung von Reversed-Phase-HPLC-Methoden mit einfachen Bedingungen analysiert, was für Massenspektroskopie (MS)-kompatible Anwendungen entscheidend ist . Es wird auch bei der Entwicklung analytischer Methoden zur Detektion und Quantifizierung verwandter Verbindungen in verschiedenen Proben verwendet, was für die Lebensmittelsicherheit und die Forensik wichtig ist.
Umweltüberwachung
In der Umweltwissenschaft wird 4-Chlor-N-methylanilinhydrochlorid bei der Entwicklung von Sensoren zur Überwachung von Umweltkontaminanten verwendet. Es wird in elektrochemischen Sensoren zur Detektion von Herbiziden und deren Metaboliten in natürlichen Gewässern eingesetzt, was zur Schadstoffkontrolle beiträgt.
Material Sicherheit
Die Sicherheitsdatenblätter der Verbindung enthalten wichtige Regulierungsinformationen für den sicheren Umgang und die Verwendung der Chemikalie in Forschung und industriellen Anwendungen .
Schwingungsspektroskopiestudien
Eine detaillierte Analyse der Schwingungsfrequenzen, IR- und Raman-Spektren von This compound wurde berichtet, was für das Verständnis seiner physikalischen und chemischen Eigenschaften von Bedeutung ist .
Abfallstrommanagement
Profile der Gesundheits- und Umweltwirkungen für verwandte Verbindungen unterstützen die Auflistung gefährlicher Bestandteile von Abfallströmen gemäß verschiedenen Umweltgesetzen, was zur Abfallbewirtschaftung und zu Notfallmaßnahmen beiträgt .
Safety and Hazards
Wirkmechanismus
Target of Action
4-Chloro-N-methylaniline, also known as N-methyl-p-chloroaniline, is a type of phenylalkylamine
Mode of Action
It’s known that phenylalkylamines can interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target molecules, thereby influencing the biochemical processes they are involved in.
Biochemical Pathways
It’s known that phenylalkylamines can influence a variety of biochemical pathways due to their interactions with different enzymes and receptors . The downstream effects of these interactions can vary widely, depending on the specific targets and the physiological context.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, with a boiling point of 239 °c and a density of 1169 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that phenylalkylamines can have a variety of effects at the molecular and cellular levels, depending on their specific targets and the physiological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-N-methylaniline. For instance, the compound is flammable and can cause respiratory irritation, skin irritation, and serious eye damage . Therefore, it should be handled with care, preferably in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces . It’s also harmful to aquatic life with long-lasting effects , indicating that its release to the environment should be avoided.
Eigenschaften
IUPAC Name |
4-chloro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEYKKJMLOFDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239331 | |
| Record name | 4-Chloro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-96-7 | |
| Record name | 4-Chloro-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-N-METHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXY9JA2P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Chloro-N-methylaniline in studying drug metabolism in the lungs?
A1: 4-Chloro-N-methylaniline serves as a model substrate to assess the activity of specific drug-metabolizing enzymes in the lungs. Specifically, the rate of 4-Chloro-N-methylaniline demethylation is used as an indicator of enzyme activity. This approach has been used to investigate how lung surgery, such as unilateral pneumonectomy, affects the drug-metabolizing capacity of the remaining lung tissue in rabbits. []
Q2: How does unilateral pneumonectomy impact the metabolism of 4-Chloro-N-methylaniline in rabbits?
A2: Research indicates that after unilateral pneumonectomy in rabbits, the remaining lung exhibits a reduced ability to metabolize 4-Chloro-N-methylaniline. This effect is most pronounced at 10 days post-surgery, with significant decreases observed in the activity of 4-Chloro-N-methylaniline demethylase compared to sham-operated control animals. [] Interestingly, by 28 days post-surgery, the drug metabolism parameters, including 4-Chloro-N-methylaniline demethylation, generally return to levels comparable to the control group. []
Q3: What spectroscopic techniques have been employed to characterize 4-Chloro-N-methylaniline?
A3: Researchers have utilized a combination of spectroscopic methods to characterize the structural features of 4-Chloro-N-methylaniline. These include Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy (FT-Raman), and nuclear magnetic resonance (NMR) spectroscopy. [] These techniques provide complementary information about the vibrational modes, molecular bonds, and nuclear environment within the molecule, allowing for a comprehensive understanding of its structure.
Q4: Can 4-Chloro-N-methylaniline be used to synthesize radiolabeled compounds for medical imaging?
A4: Yes, derivatives of 4-Chloro-N-methylaniline can be employed as intermediates in the synthesis of radiolabeled compounds, specifically [2′-18F]-1,4-benzodiazepine-2-ones. [] These radiolabeled compounds hold potential for use in positron emission tomography (PET), a medical imaging technique. The synthesis involves using a derivative of 4-Chloro-N-methylaniline, where the chlorine atom is replaced with a fluorine-18 isotope, to create the radiolabeled intermediate. []
Q5: What is the crystal structure of 4-Chloro-N-methylaniline?
A5: X-ray crystallography studies reveal that 4-Chloro-N-methylaniline crystallizes with a tetrahydroisoquinoline skeleton. [] The molecule displays a dihedral angle of 85.82° between its two benzene rings. [] Additionally, an intramolecular hydrogen bond is observed between the nitrogen and hydrogen atoms within the molecule. [] The crystal packing is further stabilized by intermolecular interactions, specifically C—H⋯π interactions between adjacent molecules. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl (2S)-2-[[(Z)-1-[[2-(ethylamino)-2-oxoethyl]amino]-4-methyl-1-oxopent-2-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B146249.png)







